molecular formula C15H16ClN3O3 B2558100 4-chloro-2-(4-methoxyphenyl)-5-morpholino-3(2H)-pyridazinone CAS No. 320421-71-4

4-chloro-2-(4-methoxyphenyl)-5-morpholino-3(2H)-pyridazinone

Cat. No.: B2558100
CAS No.: 320421-71-4
M. Wt: 321.76
InChI Key: LEPCEUYCIRTICD-UHFFFAOYSA-N
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Description

4-chloro-2-(4-methoxyphenyl)-5-morpholino-3(2H)-pyridazinone is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridazinone core substituted with a chloro group, a methoxyphenyl group, and a morpholino group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(4-methoxyphenyl)-5-morpholino-3(2H)-pyridazinone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The initial step involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters to form the pyridazinone ring.

    Substitution Reactions: The chloro and methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions. This step often requires the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride.

    Morpholino Group Introduction: The morpholino group is typically introduced via nucleophilic substitution reactions using morpholine and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(4-methoxyphenyl)-5-morpholino-3(2H)-pyridazinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various nucleophiles replacing the chloro group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Comparison with Similar Compounds

4-chloro-2-(4-methoxyphenyl)-5-morpholino-3(2H)-pyridazinone can be compared with other pyridazinone derivatives, such as:

    This compound: Similar in structure but with different substituents, leading to variations in chemical and biological properties.

    This compound:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-chloro-2-(4-methoxyphenyl)-5-morpholin-4-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O3/c1-21-12-4-2-11(3-5-12)19-15(20)14(16)13(10-17-19)18-6-8-22-9-7-18/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEPCEUYCIRTICD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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